ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1078103-66-8
VCID: VC8045747
InChI: InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(5-14)9(11)13-6-12-8/h6H,2-5H2,1H3
SMILES: CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol

ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

CAS No.: 1078103-66-8

Cat. No.: VC8045747

Molecular Formula: C10H12ClN3O2

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate - 1078103-66-8

Specification

CAS No. 1078103-66-8
Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
IUPAC Name ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(5-14)9(11)13-6-12-8/h6H,2-5H2,1H3
Standard InChI Key SGGBDEXKZRTEKQ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
Canonical SMILES CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a bicyclic pyridopyrimidine core, where a pyrimidine ring (positions 1–4) is fused with a pyridine ring (positions 5–8). The chlorine atom occupies position 4 of the pyrimidine ring, while the ethyl carboxylate group is attached to position 6 via a methylene bridge. The IUPAC name, ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate, reflects this substitution pattern.

Table 1: Fundamental Properties

PropertyValue
CAS No.1078103-66-8
Molecular FormulaC10H12ClN3O2\text{C}_{10}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}
Molecular Weight241.67 g/mol
IUPAC NameEthyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
SMILESCCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
InChI KeySGGBDEXKZRTEKQ-UHFFFAOYSA-N

The planar pyridopyrimidine system facilitates π-π stacking interactions, while the chlorine atom enhances electrophilicity at position 4, making it reactive toward nucleophilic substitution.

Physicochemical Characteristics

The compound’s solubility profile is influenced by its polar carboxylate group and nonpolar ethyl ester. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The logP value (calculated) of 1.72 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with the condensation of a pyrimidine precursor with a pyridine derivative. A common approach involves:

  • Ring Formation: Cyclization of 4-chloropyrimidine-5,6-diamine with ethyl acetoacetate under acidic conditions to form the dihydropyrido[4,3-d]pyrimidine core .

  • Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution using ethanol and a catalytic acid .

Key Reaction:

4-Chloropyrimidine-5,6-diamine+Ethyl acetoacetateHClEthyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate\text{4-Chloropyrimidine-5,6-diamine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate}

Process Optimization

Yields are maximized by controlling reaction temperature (70–80°C) and employing anhydrous conditions to prevent hydrolysis of the ester group . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activities and Applications

ParameterRecommendation
Storage2–8°C in inert atmosphere (N2_2 or Ar)
Personal ProtectionGloves, goggles, lab coat, respirator
DisposalIncineration at certified facilities

Structural Analogs and Comparative Analysis

tert-Butyl 2,4-Dichloro Analog

The tert-butyl analog (CAS No. 635698-56-5) shares the pyridopyrimidine core but features additional chlorine and tert-butyl groups . This modification increases molecular weight (284.18 g/mol) and lipophilicity (logP = 2.31), enhancing blood-brain barrier penetration .

Ethyl 2-Methoxy Analog

Replacing chlorine with methoxy (CAS No. N/A) reduces electrophilicity but improves metabolic stability, as seen in prolonged half-life (>6 hours in vitro).

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